molecular formula C24H26N6O5 B12005382 (E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

(E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12005382
M. Wt: 478.5 g/mol
InChI Key: SMENKUBFMQGWFI-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydrazinyl group: This step may involve the reaction of the purine core with hydrazine derivatives.

    Benzylidene formation: The hydrazinyl group can be further reacted with benzaldehyde to form the benzylidenehydrazinyl moiety.

    Attachment of the hydroxypropyl group: This can be done through nucleophilic substitution reactions.

    Methoxyphenoxy group introduction: This step may involve etherification reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2-hydrazinyl)-7-(2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
  • 8-(2-benzylidenehydrazinyl)-7-(2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

(E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the benzylidenehydrazinyl and methoxyphenoxy groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C24H26N6O5

Molecular Weight

478.5 g/mol

IUPAC Name

8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H26N6O5/c1-28-21-20(22(32)29(2)24(28)33)30(23(26-21)27-25-13-16-7-5-4-6-8-16)14-17(31)15-35-19-11-9-18(34-3)10-12-19/h4-13,17,31H,14-15H2,1-3H3,(H,26,27)/b25-13+

InChI Key

SMENKUBFMQGWFI-DHRITJCHSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.